2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid
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Overview
Description
Histidine-Aspartate (His-Asp) phosphorelay is a signal transduction mechanism that is widely observed in both prokaryotic and eukaryotic organisms. This system involves the transfer of a phosphate group from a histidine residue to an aspartate residue, facilitating various cellular responses to environmental stimuli . His-Asp phosphorelays are integral to many biological processes, including cell growth, differentiation, and stress responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of His-Asp phosphorelay systems typically involves the synthesis of histidine kinases and response regulators. Histidine kinases are autophosphorylated at a conserved histidine residue in the presence of adenosine triphosphate (ATP). The phosphoryl group is then transferred to an aspartate residue on a response regulator . This process can be monitored using phosphate-affinity fluorescent gel staining techniques .
Industrial Production Methods
Industrial production of His-Asp phosphorelay components involves recombinant DNA technology to express histidine kinases and response regulators in bacterial systems. The proteins are then purified using affinity chromatography techniques, such as immobilized metal affinity chromatography (IMAC), which exploits the affinity of histidine residues for metal ions .
Chemical Reactions Analysis
Types of Reactions
His-Asp phosphorelays primarily undergo phosphorylation and dephosphorylation reactions. These reactions are catalyzed by histidine kinases and phosphatases, respectively .
Common Reagents and Conditions
Phosphorylation: Requires adenosine triphosphate (ATP) and a histidine kinase.
Dephosphorylation: Involves phosphatases that remove the phosphate group from the aspartate residue.
Major Products
The major products of these reactions are phosphorylated histidine and aspartate residues, which play crucial roles in signal transduction pathways .
Scientific Research Applications
His-Asp phosphorelays have numerous applications in scientific research:
Chemistry: Used to study protein phosphorylation and signal transduction mechanisms.
Mechanism of Action
The His-Asp phosphorelay mechanism involves a series of phosphorylation events:
Autophosphorylation: A histidine kinase autophosphorylates at a conserved histidine residue using ATP.
Phosphotransfer: The phosphoryl group is transferred from the histidine residue to an aspartate residue on a response regulator.
Signal Propagation: The phosphorylated response regulator then interacts with downstream targets to propagate the signal.
Comparison with Similar Compounds
His-Asp phosphorelays are unique compared to other signal transduction systems due to their reliance on histidine and aspartate residues for phosphorylation. Similar compounds include:
Serine-Threonine Kinases: Utilize serine and threonine residues for phosphorylation.
Tyrosine Kinases: Involve tyrosine residues in their phosphorylation mechanisms
These systems differ in their amino acid targets and the specific pathways they regulate, highlighting the uniqueness of His-Asp phosphorelays in cellular signaling.
Properties
IUPAC Name |
2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O5/c11-6(1-5-3-12-4-13-5)9(17)14-7(10(18)19)2-8(15)16/h3-4,6-7H,1-2,11H2,(H,12,13)(H,14,17)(H,15,16)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCTVRUPVLZSPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CC(=O)O)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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